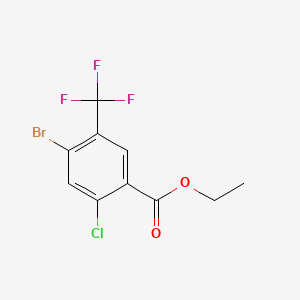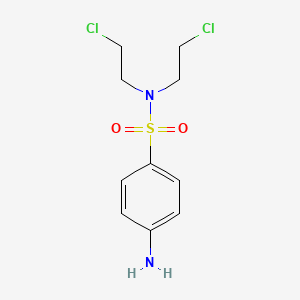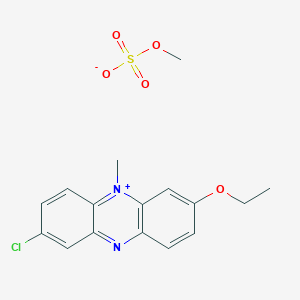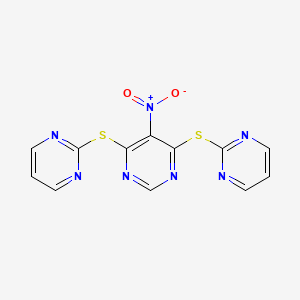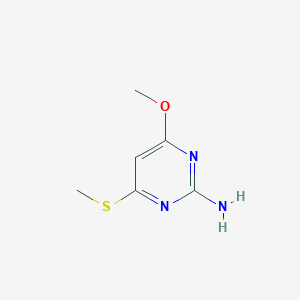
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3OS It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4th position, a methylsulfanyl group at the 6th position, and an amino group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-methylthiopyrimidine.
Chlorination: The compound is chlorinated using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine.
Methoxylation: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, forming 4,6-dimethoxy-2-methylthiopyrimidine.
Oxidation: The methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Amination: Finally, the compound is reacted with ammonia to introduce the amino group at the 2nd position, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts.
Substitution: Sodium methoxide, ammonia.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: 4-Methoxy-6-(methylsulfonyl)pyrimidin-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used
科学的研究の応用
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Agrochemicals: The compound serves as an intermediate in the synthesis of herbicides and pesticides.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties .
作用機序
The mechanism of action of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
類似化合物との比較
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Amino-4-methoxy-6-methylthio-pyrimidine: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .
特性
CAS番号 |
56922-40-8 |
|---|---|
分子式 |
C6H9N3OS |
分子量 |
171.22 g/mol |
IUPAC名 |
4-methoxy-6-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3OS/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) |
InChIキー |
FLIYNRYUKILIRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
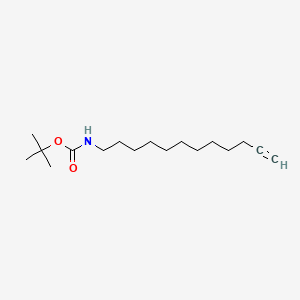
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)


